

# Spectroscopic Data of Dammaradienol: A Technical Guide

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## Compound of Interest

Compound Name: *Dammaradienol*

Cat. No.: *B12764182*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Dammaradienol**, a tetracyclic triterpenoid of the dammarane family. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development contexts. **Dammaradienol**, with the chemical formula  $C_{30}H_{50}O$ , has a molecular weight of 426.7 g/mol .[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the  $^1H$  and  $^{13}C$  NMR chemical shift assignments for **Dammaradienol**.

### $^1H$ NMR Spectroscopic Data

The  $^1H$  NMR spectrum of a dammarane-type saponin typically shows seven or eight singlet signals corresponding to methyl groups in the high field region ( $\delta$  0.6–1.5 ppm). The chemical shifts of olefinic protons are usually found between  $\delta$  4.3–6.0 ppm, while proton signals of carbons bearing oxygen may appear in the  $\delta$  4.0–5.5 ppm range.[\[2\]](#)

Table 1:  $^1H$  NMR Chemical Shift Data for **Dammaradienol**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-3	3.20	dd, $J = 11.5, 4.5$ Hz
H-24	5.10	t, $J = 7.0$ Hz
Me-18	0.87	s
Me-19	0.78	s
Me-21	1.60	s
Me-26	1.68	s
Me-27	1.62	s
Me-28	0.97	s
Me-29	0.87	s
Me-30	0.99	s

Note: This is a representative dataset and actual values may vary slightly depending on the solvent and instrument used.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum of dammarane-type triterpenoids typically displays signals in distinct regions:  $\delta$  8.0–60.0 ppm for methyl, methylene, methine, and quaternary carbons (with angular methyls generally between 8–35 ppm),  $\delta$  60.0–90.0 ppm for oxygenated methine and quaternary carbons,  $\delta$  109.0–160.0 ppm for olefinic carbons, and  $\delta$  170.0–220.0 ppm for carbonyl carbons.[\[2\]](#)

Table 2: <sup>13</sup>C NMR Chemical Shift Data for **Dammaradienol**

Carbon	Chemical Shift ( $\delta$ , ppm)
1	38.8
2	27.4
3	79.0
4	38.9
5	55.3
6	18.3
7	34.9
8	40.4
9	50.5
10	37.1
11	21.6
12	28.1
13	42.1
14	50.3
15	31.5
16	27.9
17	52.8
18	15.6
19	16.1
20	124.4
21	131.5
22	37.4
23	24.8

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24	125.0
25	131.0
26	25.7
27	17.7
28	28.0
29	15.4
30	16.5

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Note: This is a representative dataset and actual values may vary slightly depending on the solvent and instrument used.

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## Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for **Dammaradienol**

Ion	m/z	Relative Intensity (%)
[M] <sup>+</sup>	426	15
[M-CH <sub>3</sub> ] <sup>+</sup>	411	20
[M-H <sub>2</sub> O] <sup>+</sup>	408	10
[M-C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>	357	5
[M-Side Chain] <sup>+</sup>	259	30
207	45	
189	100	

Note: This is a representative dataset and fragmentation patterns can vary based on the ionization technique and instrument parameters.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 400 or 500 MHz for <sup>1</sup>H and 100 or 125 MHz for <sup>13</sup>C, respectively. Samples are dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. Standard pulse sequences are used for 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to enable complete assignment of proton and carbon signals.

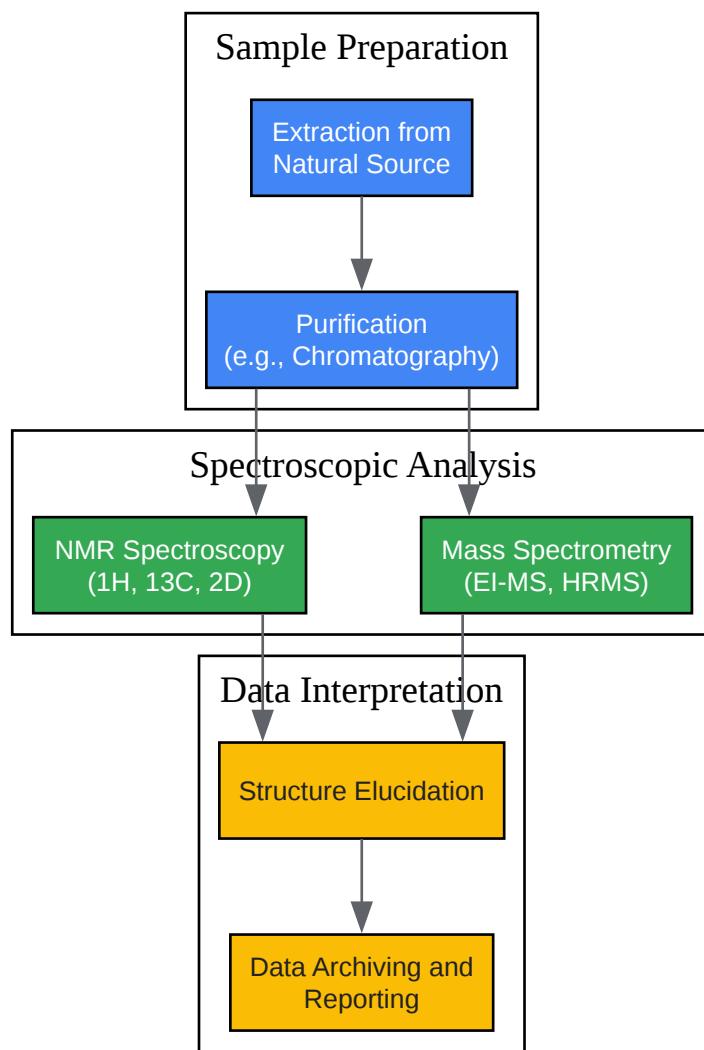
## Mass Spectrometry

Mass spectra are often obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or after separation by gas

chromatography. Typical EI-MS parameters include an ionization energy of 70 eV. High-resolution mass spectrometry (HRMS) can be performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Dammaradienol**.



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Caption: Workflow for Natural Product Spectroscopic Analysis.

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## References

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